molecular formula C10H18F2O B12455070 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol

Cat. No.: B12455070
M. Wt: 192.25 g/mol
InChI Key: FCSOTWIOVZJTCQ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluorocyclohexanone with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4,4-difluorocyclohexanone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound can modulate various biochemical pathways, making it valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F2O

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H18F2O/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8,13H,3-7H2,1-2H3

InChI Key

FCSOTWIOVZJTCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1CCC(CC1)(F)F

Origin of Product

United States

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